molecular formula C20H30I4Ru2+ B1436802 Diiodo(p-cymene)ruthenium(II)dimmer CAS No. 90614-07-6

Diiodo(p-cymene)ruthenium(II)dimmer

Cat. No.: B1436802
CAS No.: 90614-07-6
M. Wt: 980.2 g/mol
InChI Key: ZTDWKJLYOICNJB-UHFFFAOYSA-L
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Description

Diiodo(p-cymene)ruthenium(II)dimer, also known as di-μ-iodo(p-cymene)iodoruthenium(II), is a coordination compound with the empirical formula C20H28I4Ru2. It is a ruthenium-based complex that features two ruthenium atoms bridged by two iodide ligands and coordinated to p-cymene ligands. This compound is known for its catalytic properties and is widely used in various chemical reactions.

Mechanism of Action

Target of Action

Diiodo(p-cymene)ruthenium(II)dimmer, also known as iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of chemical bonds, thereby enabling the conversion of reactants to products . This is achieved through the unique electronic and steric properties of the ruthenium center in the compound, which allows it to interact with a variety of substrates.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it catalyzes. For instance, it can be involved in ruthenium-catalyzed hydrogenation, preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and enantioselective hydrogenation of ketones and olefins . The downstream effects of these reactions can vary widely, depending on the specific substrates and products involved.

Pharmacokinetics

It is known to be insoluble in water , which may impact its bioavailability and distribution if it were to be used in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are the successful catalysis of the reactions it is involved in . This results in the efficient transformation of reactants into desired products, which can have various implications depending on the specific reaction.

Biochemical Analysis

Biochemical Properties

Diiodo(p-cymene)ruthenium(II)dimer plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions. For instance, it is known to catalyze hydrogenation reactions and the synthesis of Walphos-type ferrocenyl-aryl diphosphine ligands . The nature of these interactions often involves the coordination of the ruthenium center with the active sites of enzymes, leading to enhanced catalytic activity.

Cellular Effects

Diiodo(p-cymene)ruthenium(II)dimer has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Diiodo(p-cymene)ruthenium(II)dimer can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been reported to inhibit the proliferation of certain cell lines, thereby demonstrating its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Diiodo(p-cymene)ruthenium(II)dimer involves its interaction with biomolecules at the molecular level. It binds to DNA and proteins, leading to enzyme inhibition or activation. For example, Diiodo(p-cymene)ruthenium(II)dimer can inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diiodo(p-cymene)ruthenium(II)dimer have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to Diiodo(p-cymene)ruthenium(II)dimer can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodo(p-cymene)ruthenium(II)dimer can be synthesized through the reaction of ruthenium trichloride with p-cymene and potassium iodide in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired dimeric complex. The reaction can be represented as follows:

RuCl3+p-cymene+KIDiiodo(p-cymene)ruthenium(II)dimer+KCl\text{RuCl}_3 + \text{p-cymene} + \text{KI} \rightarrow \text{Diiodo(p-cymene)ruthenium(II)dimer} + \text{KCl} RuCl3​+p-cymene+KI→Diiodo(p-cymene)ruthenium(II)dimer+KCl

Industrial Production Methods

While specific industrial production methods for diiodo(p-cymene)ruthenium(II)dimer are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diiodo(p-cymene)ruthenium(II)dimer is known to undergo various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often serving as a catalyst.

    Reduction: It can also be involved in reduction reactions, particularly in the presence of suitable reducing agents.

    Substitution: Ligand substitution reactions are common, where the iodide ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.

    Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new ruthenium complexes with different ligands.

Scientific Research Applications

Diiodo(p-cymene)ruthenium(II)dimer has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diiodo(p-cymene)ruthenium(II)dimer is unique due to its iodide ligands, which can influence its reactivity and catalytic properties. The presence of iodide ligands can enhance certain types of reactions, making this compound particularly useful in specific catalytic applications.

Properties

IUPAC Name

iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDWKJLYOICNJB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30I4Ru2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745829
Record name iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90614-07-6
Record name iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-iodo-(p-cymene)-ruthenium(II)-dimer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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